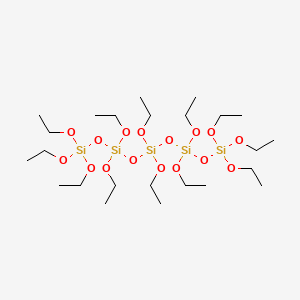Pentasiloxane, dodecaethoxy-
CAS No.: 4935-68-6
Cat. No.: VC4102590
Molecular Formula: C24H60O16Si5
Molecular Weight: 745.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4935-68-6 |
|---|---|
| Molecular Formula | C24H60O16Si5 |
| Molecular Weight | 745.1 g/mol |
| IUPAC Name | bis[diethoxy(triethoxysilyloxy)silyl] diethyl silicate |
| Standard InChI | InChI=1S/C24H60O16Si5/c1-13-25-41(26-14-2,27-15-3)37-43(31-19-7,32-20-8)39-45(35-23-11,36-24-12)40-44(33-21-9,34-22-10)38-42(28-16-4,29-17-5)30-18-6/h13-24H2,1-12H3 |
| Standard InChI Key | XGNHNODGNBXORF-UHFFFAOYSA-N |
| SMILES | CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
| Canonical SMILES | CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Introduction
Molecular Structure and Chemical Properties
Physicochemical Properties
Key properties include:
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 745.1 | g/mol | |
| logP (Octanol/Water) | 4.828 | - | |
| Vapor Pressure (25°C) | 0.09–3.28 | kPa | |
| Enthalpy of Vaporization | 50.30–55.40 | kJ/mol |
The compound’s low vapor pressure and high logP value indicate limited environmental mobility and a tendency to partition into lipid-rich phases .
Synthesis and Industrial Production
Hydrolysis-Condensation Route
The primary synthesis method involves the controlled hydrolysis of triethoxysilane () followed by condensation:
-
Hydrolysis:
-
Condensation:
This process requires acidic or basic catalysts (e.g., HCl or NaOH) and precise temperature control (50–80°C) to prevent cyclization .
Alternative Methods
-
Alkoxylation of Chlorosilanes: Reaction of with ethanol yields the ethoxy derivative, but this method generates HCl as a byproduct, necessitating corrosion-resistant equipment .
-
Plasma-Enhanced Deposition: Used for thin-film applications, this technique employs silane precursors under low-pressure conditions to deposit siloxane layers .
Applications in Industry and Consumer Products
Personal Care Formulations
Pentasiloxane, dodecaethoxy- is widely used in cosmetics as a emollient and solvent due to its non-greasy texture and compatibility with silicones . It enhances the spreadability of sunscreens and foundations while reducing tackiness.
Industrial Lubricants
The compound’s thermal stability and low friction coefficient make it suitable for high-temperature lubricants in automotive and aerospace systems. It outperforms mineral oils in reducing wear under extreme conditions (e.g., >200°C) .
Polymer Additives
Incorporated into silicone resins, it acts as a plasticizer and crosslinking agent, improving flexibility in sealants and adhesives. Its ethoxy groups facilitate compatibility with organic polymers like polyurethanes.
Toxicological and Environmental Profile
Environmental Impact
Despite its persistence in soil (half-life >60 days), the compound’s high molecular weight limits aquatic toxicity. Predicted no-effect concentrations (PNECs) for aquatic organisms exceed 1 mg/L, suggesting low ecological risk .
Comparative Analysis with Linear and Cyclic Siloxanes
| Compound | Structure | Volatility (kPa) | Applications |
|---|---|---|---|
| Pentasiloxane, dodecaethoxy- | Linear | 0.09–3.28 | Cosmetics, lubricants |
| Decamethylcyclopentasiloxane (D5) | Cyclic | 0.15–4.50 | Haircare, dry cleaning |
| Hexamethyldisiloxane | Short-chain | 12.3–45.7 | Solvents, electronics |
Linear siloxanes like pentasiloxane, dodecaethoxy- exhibit lower volatility than cyclic analogs, making them preferable in long-lasting formulations .
Future Research Directions
-
Biodegradation Pathways: Investigating microbial degradation mechanisms to assess long-term environmental fate.
-
High-Temperature Stability: Optimizing synthesis for aerospace lubricants capable of withstanding >300°C.
-
Nanocomposite Integration: Exploring its role in silica-polymer nanocomposites for flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume